molecular formula C16H12N2O B571341 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde CAS No. 112009-28-6

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B571341
CAS No.: 112009-28-6
M. Wt: 248.285
InChI Key: KUMVINZWWAVEME-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde: is a chemical compound with the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common method involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . The reaction conditions typically involve heating the mixture to 100°C and monitoring the reaction progress using thin-layer chromatography (TLC) with a mobile phase of methylene chloride and methanol (9:1) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using cost-effective reagents, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
  • 3-Phenyl-1H-pyrazole-4-carboxaldehyde
  • 1,3-Diphenyl-1H-pyrazole-4-carbonitrile

Comparison: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

1,5-diphenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-12-14-11-16(13-7-3-1-4-8-13)18(17-14)15-9-5-2-6-10-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMVINZWWAVEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695774
Record name 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112009-28-6
Record name 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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